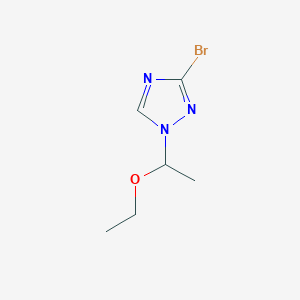

3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-1-(1-ethoxyethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3O/c1-3-11-5(2)10-4-8-6(7)9-10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCADQVVROTXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole typically involves the reaction of 1-ethoxyethyl-1H-1,2,4-triazole with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 1-(1-ethoxyethyl)-1H-1,2,4-triazole derivatives with various functional groups.

Oxidation: Formation of 1-(1-ethoxyethyl)-1H-1,2,4-triazole-3-carboxylic acid or aldehyde derivatives.

Reduction: Formation of 1-(1-ethoxyethyl)-1,2-dihydro-1H-1,2,4-triazole.

Scientific Research Applications

Chemistry

- Building Block : It is utilized as a precursor in the synthesis of various organic compounds.

- Catalysis : The compound acts as a catalyst in reactions involving the formation of esters and other organic derivatives .

Biology

- Antimicrobial Activity : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL .

- Antifungal Properties : Studies have highlighted the antifungal potential of triazole derivatives against pathogens like Candida albicans and Aspergillus niger, making them candidates for therapeutic agents .

Medicine

- Pharmaceutical Development : The compound is being explored as a pharmaceutical intermediate in drug development processes. Its derivatives have been evaluated for potential use in treating various diseases due to their biological activity .

- Cancer Research : Some studies indicate that triazole compounds may possess anticancer properties, warranting further investigation into their mechanisms and efficacy against different cancer cell lines .

Industrial Applications

- Catalysts in Synthesis : In industrial chemistry, this compound is employed as a catalyst for synthesizing esters and other organic compounds.

- Corrosion Inhibitors : Its derivatives are also used in formulating corrosion inhibitors for metals due to their ability to form stable complexes with metal ions .

Data Tables

| Application Area | Specific Use | Example Compounds | Efficacy |

|---|---|---|---|

| Chemistry | Building Block | This compound | Synthesis of complex molecules |

| Biology | Antimicrobial | Triazole derivatives | MIC: 0.5 - 8 μg/mL |

| Medicine | Pharmaceutical Intermediate | Various triazole derivatives | Ongoing research on efficacy |

| Industry | Catalysts & Corrosion Inhibitors | Triazole-based formulations | Effective in preventing metal corrosion |

Case Study 1: Antimicrobial Activity

A study published in PMC evaluated various triazole derivatives against common bacterial strains. Among them, a compound with a bromo diphenylsulfone moiety exhibited an MIC of 8 μg/mL against Bacillus cereus. This highlights the potential of triazole compounds in developing new antimicrobial agents .

Case Study 2: Pharmaceutical Applications

Research focusing on the pharmacological profile of triazoles has identified several compounds with promising anticancer activities. A derivative similar to this compound was found to inhibit cancer cell proliferation effectively in vitro .

Mechanism of Action

The mechanism of action of 3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The bromo group can enhance the compound’s reactivity and binding affinity, while the triazole ring can provide stability and specificity.

Comparison with Similar Compounds

Key Properties :

- Reactivity : Bromine at position 3 facilitates nucleophilic displacement (e.g., with amines or thiols) or cross-coupling reactions .

Comparison with Structurally Similar Compounds

Substituted 3-Bromo-1H-1,2,4-triazoles

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Table 2: Thermodynamic and Solubility Data

- The 1-ethoxyethyl group reduces vapor pressure compared to smaller substituents (e.g., methyl), aligning with trends observed in 1-alkyl-1,2,4-triazoles .

Biological Activity

3-Bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom and the ethoxyethyl group contributes to its unique chemical properties and biological interactions.

Antimicrobial Activity

Triazoles are recognized for their broad-spectrum antimicrobial activity. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:

- In vitro studies demonstrated that certain triazole derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like levofloxacin .

- A study on synthesized triazole compounds reported effective antibacterial activity against multidrug-resistant strains .

Antifungal Activity

Triazoles are also prominent in antifungal therapy. The compound's structure allows it to interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis:

- Compounds with a triazole ring have been developed as antifungal agents with efficacy against species such as Candida albicans and Aspergillus fumigatus.

Anticancer Activity

The anticancer potential of triazoles has been extensively researched:

- Some derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, studies indicate that specific triazole compounds can induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Antibacterial Screening

A series of newly synthesized 1,2,4-triazole derivatives were evaluated for their antibacterial properties using the agar disc-diffusion method. Results indicated that compounds with bromine substitution exhibited enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Antifungal Efficacy

A study focused on the antifungal properties of triazole derivatives showed that compounds containing ethyl groups significantly inhibited fungal growth in vitro. The mechanism involved disruption of cell membrane integrity and inhibition of fungal growth .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, in analogous triazole derivatives, substitution at the triazole ring with bromine is achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 0–5°C) . The 1-ethoxyethyl group is typically introduced via alkylation of the triazole nitrogen using 1-bromoethoxyethane in the presence of a base (e.g., K₂CO₃) . Yield optimization requires precise stoichiometry, inert atmosphere, and monitoring via TLC/HPLC. Lower yields (<50%) in some protocols may stem from competing side reactions (e.g., over-alkylation), which can be mitigated by slow reagent addition and temperature control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns. The 1-ethoxyethyl group shows characteristic splitting for the ethoxy protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and the triazole proton (δ ~8.0–8.5 ppm) .

- X-ray Crystallography : Resolves regiochemistry and molecular packing. For example, in similar brominated triazoles, the dihedral angle between the triazole ring and substituents ranges from 20–30°, influencing intermolecular interactions .

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., [M+H]⁺ for C₆H₉BrN₃O: calc. 232.99, observed 233.01) .

Q. How does the bromine substituent affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at position 3 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, in palladium-catalyzed reactions, brominated triazoles react with aryl boronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in toluene/EtOH (3:1) at 80°C, achieving >70% yield . Steric hindrance from the 1-ethoxyethyl group may slow transmetallation, requiring longer reaction times (24–48 hrs) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic effects of the 1-ethoxyethyl group on triazole ring stability?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates frontier molecular orbitals (FMOs). For analogous triazoles, the HOMO-LUMO gap (~5.2 eV) indicates moderate electrophilicity, with the 1-ethoxyethyl group increasing electron density at N1 via inductive effects . Solvent modeling (e.g., PCM for ethanol) predicts solvatochromic shifts in UV-Vis spectra, correlating with experimental λmax values (~270 nm) .

Q. How do crystal packing interactions influence the compound’s solid-state properties?

- Methodological Answer : X-ray studies of related brominated triazoles reveal C–H···N and π-π stacking interactions. For example, C2–H2···N3 hydrogen bonds form zigzag chains along the [010] axis, stabilizing the lattice and increasing melting points (mp ~150–160°C) . Thermal analysis (DSC/TGA) under N₂ shows decomposition onset at ~200°C, consistent with weakened van der Waals forces .

Q. What strategies resolve contradictions in reported biological activities of similar triazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay conditions. For example, MIC (Minimum Inhibitory Concentration) values vary with bacterial strain (e.g., S. aureus vs. E. coli) and solvent (DMSO vs. saline). Meta-analysis of structure-activity relationships (SAR) shows that electron-withdrawing groups (e.g., Br) at position 3 enhance membrane permeability, but steric bulk from 1-ethoxyethyl may reduce binding affinity .

Q. How is this compound utilized in targeted drug discovery, such as kinase inhibition?

- Methodological Answer : The triazole scaffold is a TYK2 kinase inhibitor precursor. In one protocol, this compound undergoes Pd-mediated coupling with pyrazolopyridinones to introduce hydrophobic substituents, optimizing ATP-binding pocket interactions (IC₅₀ ~10 nM) . In vitro assays (e.g., HEK293 cells transfected with JAK/STAT reporters) validate inhibition efficiency .

Q. What are the challenges in optimizing regioselectivity during triazole functionalization?

- Methodological Answer : Competing N1 vs. N2 alkylation can occur due to similar electronic environments. Regioselectivity is controlled by steric effects: bulkier electrophiles (e.g., 1-bromoethoxyethane) favor N1 substitution (>90% by GC-MS) over N2 . Microwave-assisted synthesis (100°C, 20 min) enhances selectivity by reducing reaction time and side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.